molecular formula C28H27N5O5S B2535796 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide CAS No. 1024317-73-4

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide

Cat. No.: B2535796
CAS No.: 1024317-73-4
M. Wt: 545.61
InChI Key: SUSMQZUAQZLYKA-UHFFFAOYSA-N
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Description

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an imidazoquinazoline core, and a butanamide moiety

Preparation Methods

The synthesis of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide involves multiple steps, starting with the preparation of the furan derivative. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The imidazoquinazoline core is typically constructed via a multi-step process involving the condensation of an appropriate amine with a quinazoline derivative, followed by cyclization and functional group modifications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and imidazoquinazoline core are crucial for binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This compound can interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar compounds to 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide include:

    2-(furan-2-yl)-1H-imidazo[4,5-c]quinazoline: This compound shares the imidazoquinazoline core but lacks the butanamide moiety.

    N-(furan-2-ylmethyl)-3-methoxybenzamide: This compound features the furan ring and the methoxyphenyl group but lacks the imidazoquinazoline core.

    2-(furan-2-yl)-3-oxo-2H-imidazo[1,2-c]quinazoline: This compound is similar but lacks the carbamoylmethyl group.

Properties

IUPAC Name

2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5S/c1-3-23(26(35)30-17-8-6-9-18(14-17)37-2)39-28-32-21-12-5-4-11-20(21)25-31-22(27(36)33(25)28)15-24(34)29-16-19-10-7-13-38-19/h4-14,22-23H,3,15-16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSMQZUAQZLYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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